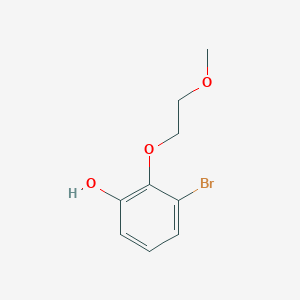

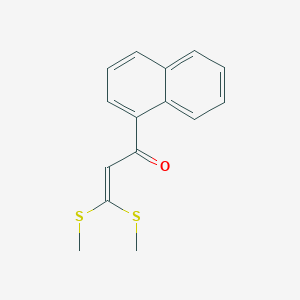

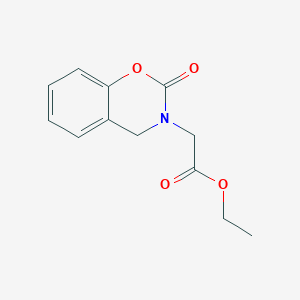

![molecular formula C12H14ClN3O5 B1653932 N'-[(tert-Butoxi)carbonil]-2-cloro-4-nitrobenzohidrazida CAS No. 2055119-26-9](/img/structure/B1653932.png)

N'-[(tert-Butoxi)carbonil]-2-cloro-4-nitrobenzohidrazida

Descripción general

Descripción

N'-[(tert-Butoxy)carbonyl]-2-chloro-4-nitrobenzohydrazide is a useful research compound. Its molecular formula is C12H14ClN3O5 and its molecular weight is 315.71. The purity is usually 95%.

BenchChem offers high-quality N'-[(tert-Butoxy)carbonyl]-2-chloro-4-nitrobenzohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N'-[(tert-Butoxy)carbonyl]-2-chloro-4-nitrobenzohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis de Péptidos

“N'-[(tert-Butoxi)carbonil]-2-cloro-4-nitrobenzohidrazida” se utiliza en la síntesis de péptidos como grupo protector para los aminoácidos. Este compuesto ayuda en la construcción paso a paso de péptidos protegiendo los grupos amino reactivos durante el proceso de síntesis .

Reactivo Bioquímico

Sirve como reactivo bioquímico en diversas aplicaciones de investigación, particularmente en el estudio de péptidos y proteínas .

Química Medicinal

Este compuesto ha ganado atención en la química medicinal por sus posibles aplicaciones terapéuticas. Se utiliza en la síntesis de candidatos a fármacos y en la exploración de nuevos tratamientos.

Investigaciones de Química Orgánica

Análisis de la Estructura Molecular

Está involucrado en el análisis de estructuras moleculares, como la determinación de las propiedades de los péptidos y sus estructuras de ciclación .

Desprotección de Aminoácidos Funcionalizados

El compuesto también se utiliza en la desprotección de aminoácidos funcionalizados protegidos por N-tert-butoxicarbonilo (Boc), que es un paso crucial en la síntesis de péptidos .

Mecanismo De Acción

Target of Action

N’-[(tert-Butoxy)carbonyl]-2-chloro-4-nitrobenzohydrazide is a complex molecule that primarily targets amines in organic synthesis . The tert-butyloxycarbonyl (or tert-butoxycarbonyl) part of the molecule, often referred to as the BOC group, is a protecting group used in organic synthesis . This group can be added to amines under various conditions .

Mode of Action

The interaction of N’-[(tert-Butoxy)carbonyl]-2-chloro-4-nitrobenzohydrazide with its targets involves several steps. The mechanism involves silylation of the carbonyl oxygen and elimination of tert-butyl iodide . This is followed by methanolysis of the silyl ester to the carbamic acid . The final step is decarboxylation to the amine .

Biochemical Pathways

The biochemical pathways affected by N’-[(tert-Butoxy)carbonyl]-2-chloro-4-nitrobenzohydrazide are primarily related to the synthesis of amines. The BOC group in the molecule serves as a protecting group for amines in organic synthesis . This allows for selective formation of bonds of interest, while minimizing competing reactions with reactive functional groups .

Pharmacokinetics

The molecule’s interaction with amines and its role in organic synthesis suggest that its bioavailability may be influenced by factors such as the presence of amines and the conditions under which the synthesis occurs .

Result of Action

The result of the action of N’-[(tert-Butoxy)carbonyl]-2-chloro-4-nitrobenzohydrazide is the protection of amines during organic synthesis . This allows for the selective formation of bonds, minimizing competing reactions with reactive functional groups .

Action Environment

The action of N’-[(tert-Butoxy)carbonyl]-2-chloro-4-nitrobenzohydrazide can be influenced by various environmental factors. For instance, the addition of the BOC group to amines can occur under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The removal of the BOC group can be accomplished with strong acids . Therefore, the pH, temperature, and the presence of certain chemicals can influence the compound’s action, efficacy, and stability.

Propiedades

IUPAC Name |

tert-butyl N-[(2-chloro-4-nitrobenzoyl)amino]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN3O5/c1-12(2,3)21-11(18)15-14-10(17)8-5-4-7(16(19)20)6-9(8)13/h4-6H,1-3H3,(H,14,17)(H,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJBCYAJXTHAVOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NNC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101136805 | |

| Record name | Hydrazinecarboxylic acid, 2-(2-chloro-4-nitrobenzoyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101136805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2055119-26-9 | |

| Record name | Hydrazinecarboxylic acid, 2-(2-chloro-4-nitrobenzoyl)-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2055119-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrazinecarboxylic acid, 2-(2-chloro-4-nitrobenzoyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101136805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

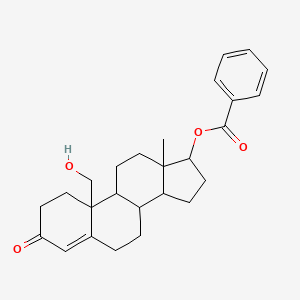

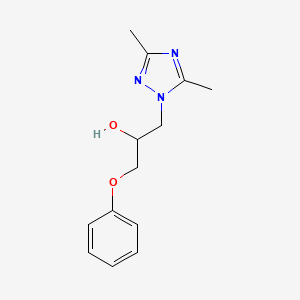

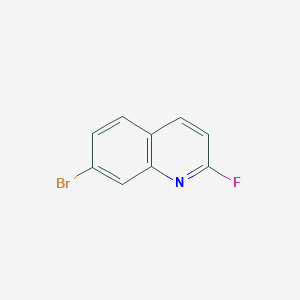

![Prop-2-enyl 2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B1653862.png)

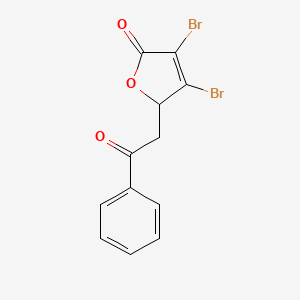

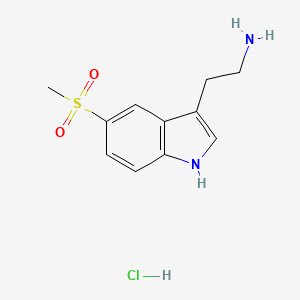

![Phenol, 2,4-dibromo-6-[[(4-hydroxyphenyl)imino]methyl]-](/img/structure/B1653866.png)

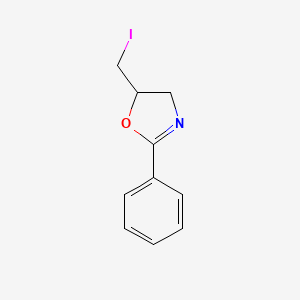

![Dicyclohexyl(2',4',6'-triisopropyl-[1,1'-biphenyl]-3-yl)phosphine](/img/structure/B1653867.png)